molecular formula C16H17N3O5S B11626135 Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 111535-63-8

Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11626135
CAS No.: 111535-63-8
M. Wt: 363.4 g/mol
InChI Key: AGSMRMOFSMBDMQ-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with acetyl, methyl, nitrophenyl, and thioxo groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate, thiourea, and 3-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The acetyl and ethyl ester groups can be targets for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can lead to compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it can be used as a building block in the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the nitrophenyl and thioxo groups suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or modulation of enzyme activity. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents. For example:

These compounds share a similar core structure but differ in the nature of the substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of functional groups in Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it distinct and potentially more versatile for various applications.

Properties

CAS No.

111535-63-8

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H17N3O5S/c1-4-24-15(21)13-9(2)17-16(25)18(10(3)20)14(13)11-6-5-7-12(8-11)19(22)23/h5-8,14H,4H2,1-3H3,(H,17,25)

InChI Key

AGSMRMOFSMBDMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C)C

Origin of Product

United States

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